molecular formula C20H19N3O2S B2818518 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 895123-48-5

2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B2818518
CAS No.: 895123-48-5
M. Wt: 365.45
InChI Key: GGKIVYUYJPGAKB-UHFFFAOYSA-N
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Description

2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazine ring, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between a diketone and an amine.

    Thioether Formation: The pyrazine derivative is then reacted with a thiol to form the thioether linkage.

    Acetamide Formation: Finally, the thioether is reacted with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-phenylacetamide
  • **2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-oxo-4-phenylpyrazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18(21-12-11-16-7-3-1-4-8-16)15-26-19-20(25)23(14-13-22-19)17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKIVYUYJPGAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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